molecular formula C27H26N6O2S B2984289 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893274-44-7

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2984289
CAS No.: 893274-44-7
M. Wt: 498.61
InChI Key: FBRLGUITZLCOQV-UHFFFAOYSA-N
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Description

The compound “5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline” is likely to be a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a triazoloquinazoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring attached to a triazoloquinazoline group. Piperazine rings are six-membered rings with two nitrogen atoms. Triazoloquinazolines are fused ring systems containing a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline group (a fused six-membered benzene ring and a four-membered diazine ring) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine rings can participate in various reactions, including alkylation, acylation, and substitution reactions .

Scientific Research Applications

Quality Control in Pharmaceutical Development

  • Quality Control Methods : A study by Danylchenko et al. (2018) developed quality control methods for a compound similar to the one , highlighting its potential as an antimalarial agent. This research underlines the importance of establishing reliable quality control methods for new pharmaceutical compounds, ensuring their purity and effectiveness for therapeutic use (Danylchenko et al., 2018).

Antimicrobial Applications

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. The study found that some of these derivatives, which are structurally similar to the compound , possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
  • Synthesis of Antimicrobial Agents : Another study by Zeydi et al. (2017) focused on synthesizing new triazoloquinazoline derivatives and testing them as antibacterial agents. Their research provides insights into the potential of quinazoline derivatives in combating bacterial infections (Zeydi et al., 2017).

Potential in Cancer Research

  • Prostate Cancer Cell Apoptosis : Research by Benning and Kyprianou (2002) indicated that quinazoline-based alpha1-adrenoceptor antagonists, which share a similar structure with the compound , can induce apoptosis in prostate cancer cells independently of their adrenoceptor antagonistic properties. This suggests a potential therapeutic application in treating prostate cancer (Benning & Kyprianou, 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives are used as drugs and are generally safe under prescribed conditions, but they can also have side effects .

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its synthesis. It could potentially be developed into a drug if it shows promising biological activity .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-9-8-14-23(20(19)2)31-15-17-32(18-16-31)25-22-12-6-7-13-24(22)33-26(28-25)27(29-30-33)36(34,35)21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRLGUITZLCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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